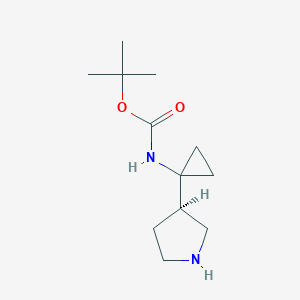

(R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate

CAS No.: 431058-52-5

Cat. No.: VC4452377

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 431058-52-5 |

|---|---|

| Molecular Formula | C12H22N2O2 |

| Molecular Weight | 226.32 |

| IUPAC Name | tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate |

| Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |

| Standard InChI Key | QJTCVIHNVLALCL-SECBINFHSA-N |

| SMILES | CC(C)(C)OC(=O)NC1(CC1)C2CCNC2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (R)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate combines a pyrrolidine ring, a cyclopropane moiety, and a tert-butyl carbamate group. The (R)-configuration at the pyrrolidine nitrogen ensures stereochemical precision, critical for interactions in chiral environments. Key physicochemical properties are summarized below:

The compound’s cyclopropane ring introduces steric strain, influencing its reactivity and conformational flexibility. The tert-butyl group enhances solubility in organic solvents such as dichloromethane and tetrahydrofuran, while the carbamate group provides stability under basic conditions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step process:

-

Formation of the Cyclopropane-Pyrrolidine Intermediate: Cyclopropanation of a pyrrolidine derivative using diethylzinc and diiodomethane under controlled conditions.

-

Carbamate Protection: Reaction of the intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP).

A generalized reaction scheme is:

Industrial-Scale Production

Continuous flow reactors are employed to optimize yield (typically 70–85%) and reduce reaction times. Automated platforms ensure reproducibility, with in-line purification techniques like liquid-liquid extraction enhancing efficiency.

Applications in Organic Synthesis and Drug Development

Amine Protection

The compound’s primary use is as a protecting group for amines, shielding them during reactions involving electrophilic reagents or acidic/basic conditions. Deprotection is achieved via trifluoroacetic acid (TFA) treatment, regenerating the free amine.

Medicinal Chemistry

As a chiral building block, it facilitates the synthesis of enantiomerically pure pharmaceuticals. Recent studies highlight its role in developing:

-

Protease Inhibitors: The cyclopropane moiety mimics peptide bonds, aiding in enzyme binding.

-

Neurological Agents: Pyrrolidine derivatives target neurotransmitter receptors, with the (R)-configuration enhancing selectivity .

Comparative Analysis with Related Carbamates

The structural uniqueness of (R)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate is evident when compared to analogues:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| tert-Butyl pyrrolidin-3-ylcarbamate | Lacks cyclopropane; reduced steric hindrance | |

| (S)-tert-Butyl cyclobutylcarbamate | Cyclobutane instead of cyclopropane; altered pharmacokinetics |

The cyclopropane ring in the target compound confers greater rigidity, potentially improving binding affinity in biological systems.

Recent Advancements and Future Directions

As of 2025, research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume